molecular formula C26H18N2O3 B12552998 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole CAS No. 151426-53-8

2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B12552998
CAS No.: 151426-53-8
M. Wt: 406.4 g/mol
InChI Key: OMTSIYZBDVQLOH-UHFFFAOYSA-N
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Description

2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is known for its unique structural features, which include two phenoxyphenyl groups attached to an oxadiazole ring. The presence of these groups imparts significant electronic and steric effects, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-phenoxybenzohydrazide with 4-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4), resulting in the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and various substituted phenoxyphenyl compounds.

Scientific Research Applications

2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its ability to intercalate with DNA can lead to anticancer properties by disrupting the replication process.

Comparison with Similar Compounds

2,5-Bis(4-phenoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with methoxy groups instead of phenoxy groups, leading to different electronic properties.

    2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Contains chlorophenyl groups, which can enhance its reactivity in certain chemical reactions.

    2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole: The presence of nitro groups imparts strong electron-withdrawing effects, affecting its chemical behavior.

The uniqueness of this compound lies in its phenoxyphenyl groups, which provide a balance of electronic and steric effects, making it versatile for various applications.

Properties

CAS No.

151426-53-8

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

2,5-bis(4-phenoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C26H18N2O3/c1-3-7-21(8-4-1)29-23-15-11-19(12-16-23)25-27-28-26(31-25)20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H

InChI Key

OMTSIYZBDVQLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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